1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole
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Overview
Description
1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole is a heterocyclic compound that features both an azido group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by azidation using sodium azide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Scientific Research Applications
1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and materials science .
Comparison with Similar Compounds
1-[(3R,4S)-4-Cyanotetrahydropyran-3-yl]pyrazole: Similar in structure but with a cyanide group instead of an azido group.
1-[(3R,4S)-4-Hydroxyoxolan-3-yl]pyrazole: Features a hydroxyl group instead of an azido group.
1-[(3R,4S)-4-Aminotetrahydropyran-3-yl]pyrazole: Contains an amino group instead of an azido group.
Uniqueness: 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
1-[(3R,4S)-4-azidooxolan-3-yl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXVPKLHZXZJI-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=CC=N2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N2C=CC=N2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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